

Tricaprilin-d50 manufacturer and supplier specifications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tricaprilin-d50*

Cat. No.: *B15555951*

[Get Quote](#)

Tricaprilin-d50: A Technical Guide for Researchers

An In-depth Examination of Manufacturer and Supplier Specifications for a Key Metabolic Tracer

Tricaprilin-d50, the deuterated form of tricaprilin (also known as glyceryl trioctanoate), is a critical tool for researchers, scientists, and drug development professionals engaged in metabolic studies. Its use as an internal standard and tracer in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the precise tracking and quantification of fatty acid metabolism and ketogenesis. This technical guide provides a comprehensive overview of the specifications, experimental protocols, and metabolic pathways associated with **Tricaprilin-d50**, compiled from available manufacturer and supplier data, as well as relevant scientific literature.

Physicochemical Properties and Specifications

Tricaprilin-d50 is a triglyceride where the hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis. The general specifications provided by various suppliers are summarized below.

Property	Specification
Chemical Name	Glyceryl trioctanoate-d50; Trioctanoin-d50
Molecular Formula	C ₂₇ D ₅₀ O ₆ [1]
Molecular Weight	520.99 g/mol [1]
Chemical Purity	≥98% [1]
Appearance	Varies (typically a solid or liquid)
Storage Conditions	Typically stored at -20°C to ensure long-term stability. For lipids dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended. [2]

Note: Detailed information regarding isotopic enrichment, a critical parameter for deuterated standards, is not consistently provided by all suppliers and should be confirmed with the manufacturer or through a certificate of analysis. Ideally, isotopic enrichment should be ≥98%.
[\[3\]](#)

Manufacturing, Purification, and Quality Control

The synthesis of deuterated triglycerides like **Tricaprilin-d50** is a multi-step process that requires specialized expertise in isotopic labeling. While specific proprietary methods are not publicly disclosed, the general approach involves the use of deuterated precursors and chemical or enzymatic synthesis.

A general workflow for the production and quality control of **Tricaprilin-d50** can be conceptualized as follows:

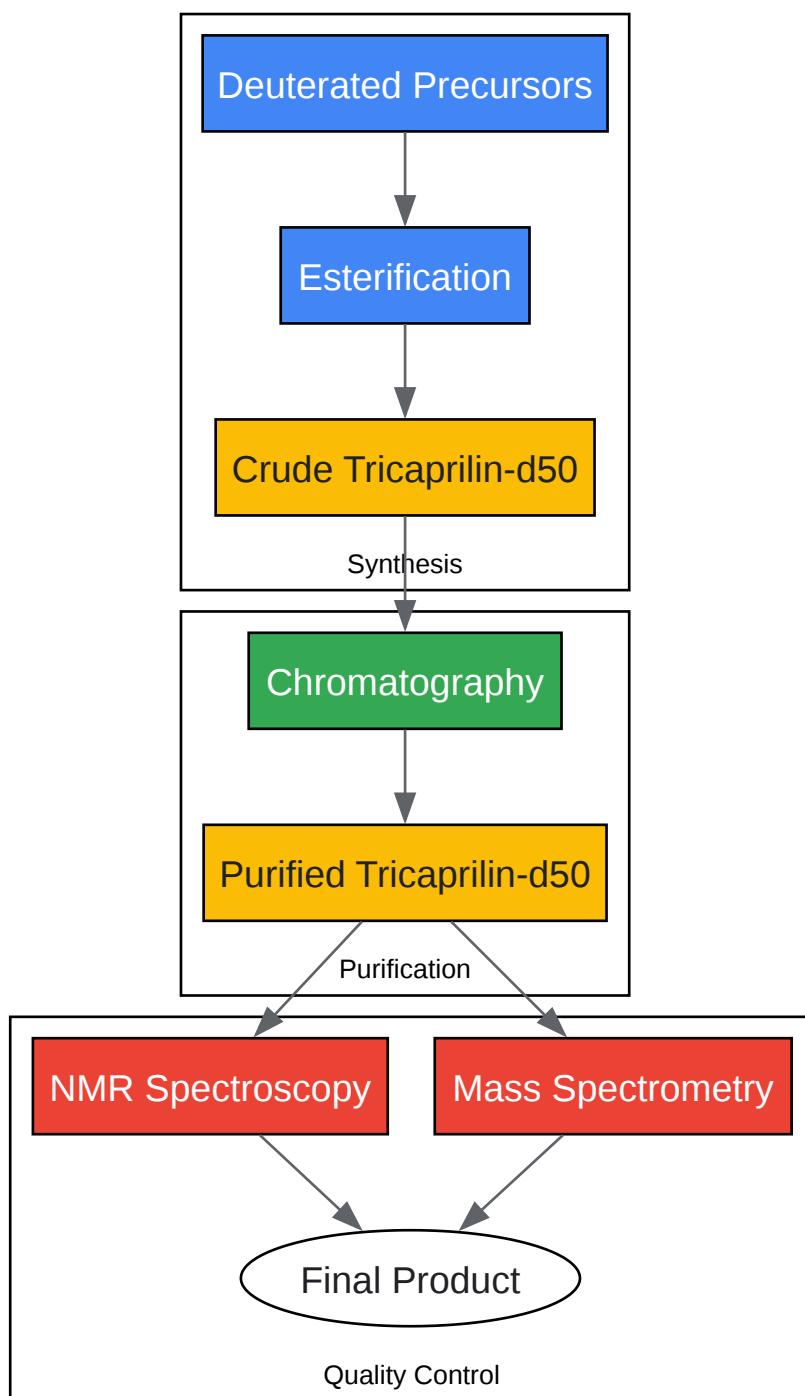


Figure 1: General Manufacturing and QC Workflow for Tricaprilin-d50

[Click to download full resolution via product page](#)

Caption: A simplified diagram illustrating the key stages in the production of high-purity **Tricaprilin-d50**.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **Tricaprilin-d50** are often proprietary. However, based on established methods for the synthesis and analysis of deuterated lipids, the following outlines the likely methodologies employed.

1. Synthesis: Esterification of Deuterated Precursors

A common method for synthesizing triglycerides is the esterification of glycerol with fatty acids. For **Tricaprilin-d50**, this would involve reacting glycerol-d5 with octanoic acid-d15. The reaction is typically catalyzed by an acid or enzyme and may be driven to completion by the removal of water.

2. Purification: Chromatographic Methods

Following synthesis, the crude product is purified to remove unreacted starting materials, byproducts, and other impurities. This is typically achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

3. Quality Control: Spectroscopic and Spectrometric Analysis

The final product undergoes rigorous quality control to ensure its identity, purity, and isotopic enrichment. The primary analytical techniques used are:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the chemical structure of the triglyceride. The absence or significant reduction of proton signals in ^1H NMR is a key indicator of successful deuteration.
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the final product. This technique can also be used to identify and quantify any residual non-deuterated or partially deuterated species.

Metabolic Pathways and Research Applications

Tricaprilin is a medium-chain triglyceride (MCT) that is rapidly hydrolyzed in the gut to glycerol and caprylic acid (a medium-chain fatty acid). Caprylic acid is then transported to the liver via the portal vein, where it undergoes β -oxidation to produce acetyl-CoA. When acetyl-CoA is produced in excess, it is converted into ketone bodies (acetoacetate and β -hydroxybutyrate) through a process called ketogenesis.^{[2][4][5]}

Tricaprilin-d50 is used as a tracer to study these metabolic pathways *in vivo*. By administering **Tricaprilin-d50** and analyzing the isotopic enrichment of downstream metabolites, researchers can quantify the rates of fatty acid oxidation and ketogenesis.

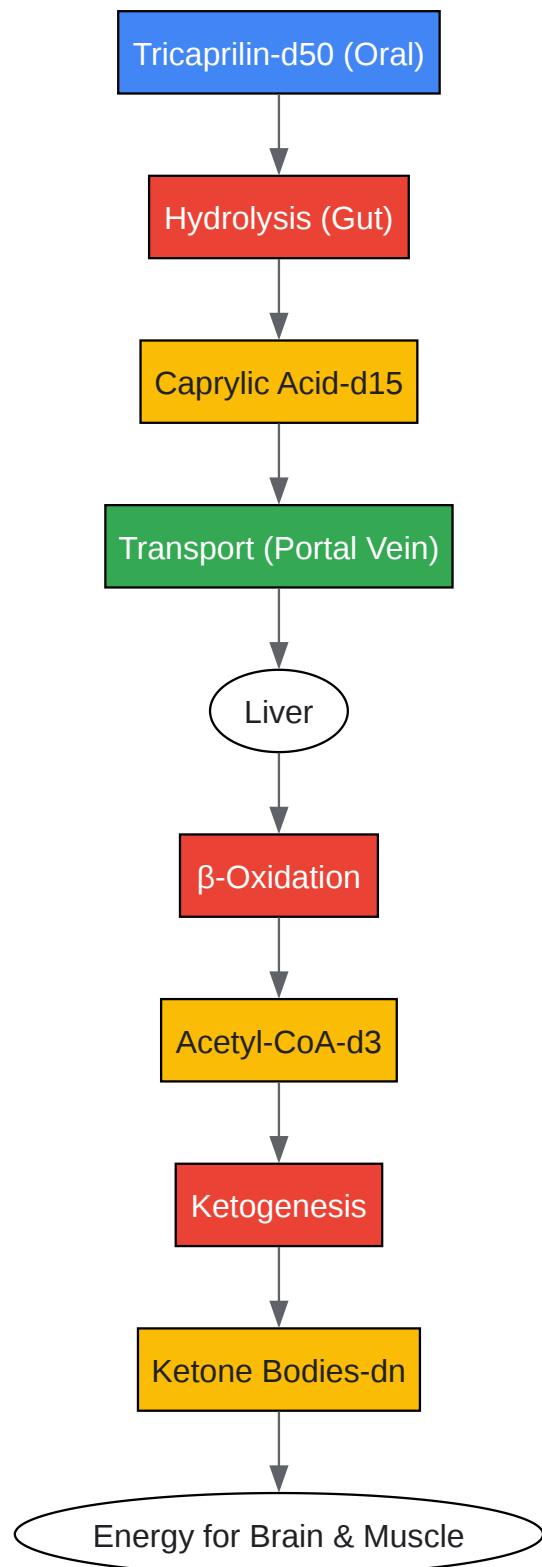


Figure 2: Metabolic Fate of Tricaprilin

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the metabolic pathway of Tricaprilin, leading to the production of ketone bodies.

Applications in Alzheimer's Disease and Migraine Research

There is growing interest in the therapeutic potential of MCTs and ketosis for neurological conditions such as Alzheimer's disease and migraine. The rationale is that ketone bodies can serve as an alternative energy source for the brain when glucose metabolism is impaired, a hallmark of Alzheimer's disease.^{[6][7][8]} **Tricaprilin-d50** is a valuable tool in this research, allowing scientists to investigate the pharmacokinetics and metabolic effects of tricaprilin in preclinical and clinical studies.^{[7][9][10]}

Conclusion

Tricaprilin-d50 is an essential research tool for scientists studying fatty acid metabolism and its role in health and disease. This technical guide has provided an overview of the key specifications, manufacturing and quality control considerations, and research applications of this deuterated internal standard. For specific applications, researchers should always consult the manufacturer's certificate of analysis for detailed information on purity and isotopic enrichment. As research into the therapeutic potential of medium-chain triglycerides continues to expand, the use of high-quality isotopic tracers like **Tricaprilin-d50** will be indispensable for advancing our understanding of metabolic pathways and developing novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Medium Chain Triglycerides (MCTs) and Ketogenic Diets - [myketocal.com]
- 3. benchchem.com [benchchem.com]

- 4. The Ketogenic Effect of Medium-Chain Triacylglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketogenesis - Wikipedia [en.wikipedia.org]
- 6. cerecin.com [cerecin.com]
- 7. neurologylive.com [neurologylive.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Tricaprilin-d50 manufacturer and supplier specifications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555951#tricaprilin-d50-manufacturer-and-supplier-specifications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com